molecular formula C16H16N2O2 B2980435 (E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate CAS No. 374541-67-0

(E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate

Cat. No. B2980435
CAS RN: 374541-67-0
M. Wt: 268.316
InChI Key: UTTAUBPULVHFKP-XYOKQWHBSA-N
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Description

“(E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate” is a chemical compound that belongs to the family of indole derivatives . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .


Synthesis Analysis

The synthesis of indole derivatives like “(E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate” often involves multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .


Chemical Reactions Analysis

Indole derivatives like “(E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate” can undergo a variety of chemical reactions. Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily . For example, 1H-indole-3-aldehyde derivatives were methylated by dimethyl solphate and then reacted with ethyl cyanoacetate and guanidine in the presence of L-proline as a catalyst to give pyrimidines .

Future Directions

The field of indole derivatives is ripe for further exploration. The review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The benefits of using MCRs in synthesis could be categorized into three categories . Due to the optimal MCRs flexibility, it can produce products with diverse functional groups .

properties

IUPAC Name

propan-2-yl (E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11(2)20-16(19)12(9-17)8-13-10-18(3)15-7-5-4-6-14(13)15/h4-8,10-11H,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTAUBPULVHFKP-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=CC1=CN(C2=CC=CC=C21)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C(=C/C1=CN(C2=CC=CC=C21)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321182
Record name propan-2-yl (E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662743
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate

CAS RN

374541-67-0
Record name propan-2-yl (E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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